molecular formula C19H20ClN5 B3050581 p38 MAP Kinase Inhibitor V CAS No. 271576-77-3

p38 MAP Kinase Inhibitor V

Cat. No.: B3050581
CAS No.: 271576-77-3
M. Wt: 353.8 g/mol
InChI Key: WYWOBCJMDNZHAV-UHFFFAOYSA-N
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Description

p38 Mitogen-Activated Protein Kinase Inhibitor V is a highly specific and potent inhibitor of the p38α kinase. This compound is part of a class of inhibitors that target the p38 Mitogen-Activated Protein Kinase pathway, which plays a crucial role in inflammatory responses and various cellular processes. The inhibition of p38α kinase has been explored for therapeutic applications in inflammatory diseases, cancer, and other conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p38 Mitogen-Activated Protein Kinase Inhibitor V involves multiple steps, including the preparation of a DNA-encoded small molecule library using high fidelity yoctoReactor technology. This technology allows for the precise assembly of the inhibitor through a series of chemical reactions, including coupling and deprotection steps .

Industrial Production Methods

Industrial production of p38 Mitogen-Activated Protein Kinase Inhibitor V typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of binder trap enrichment technology to isolate and purify the desired inhibitor from a complex mixture .

Chemical Reactions Analysis

Types of Reactions

p38 Mitogen-Activated Protein Kinase Inhibitor V undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

p38 Mitogen-Activated Protein Kinase Inhibitor V has a wide range of scientific research applications, including:

Mechanism of Action

p38 Mitogen-Activated Protein Kinase Inhibitor V exerts its effects by selectively inhibiting the p38α kinase. This inhibition occurs through the binding of the inhibitor to the active site of the kinase, preventing its phosphorylation and subsequent activation. The inhibition of p38α kinase leads to the suppression of downstream signaling pathways involved in inflammation and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

  • p38β Mitogen-Activated Protein Kinase Inhibitors
  • p38γ Mitogen-Activated Protein Kinase Inhibitors
  • p38δ Mitogen-Activated Protein Kinase Inhibitors

Uniqueness

p38 Mitogen-Activated Protein Kinase Inhibitor V is unique due to its high specificity and potency for the p38α kinase. Unlike other inhibitors that may target multiple isoforms of p38 Mitogen-Activated Protein Kinase, this compound selectively inhibits p38α, making it a valuable tool for studying the specific role of this kinase in various biological processes .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOBCJMDNZHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432396
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271576-77-3
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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